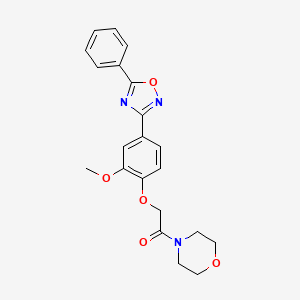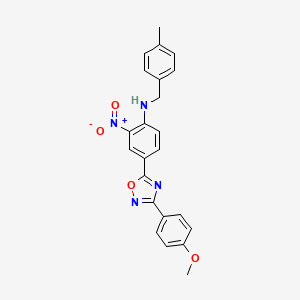
6-(3-Methoxyphenyl)-4-methylpyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Methoxyphenyl)-4-methylpyridazin-3(2H)-one, also known as MPP, is a pyridazinone derivative that has been extensively studied for its potential therapeutic applications. MPP is a small molecule that has shown great promise in the treatment of various diseases due to its unique chemical structure and mechanism of action.
Mécanisme D'action
6-(3-Methoxyphenyl)-4-methylpyridazin-3(2H)-one exerts its therapeutic effects by inhibiting the activity of various enzymes and proteins involved in inflammation and oxidative stress. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. This compound also acts as an antioxidant by scavenging free radicals and reducing oxidative stress.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, improve insulin sensitivity, and lower blood pressure. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
6-(3-Methoxyphenyl)-4-methylpyridazin-3(2H)-one has several advantages for use in lab experiments, including its small size and ease of synthesis. However, this compound may have limited solubility in aqueous solutions, which may limit its use in certain experiments. Additionally, further studies are needed to fully understand the safety and efficacy of this compound in humans.
Orientations Futures
There are several potential future directions for research on 6-(3-Methoxyphenyl)-4-methylpyridazin-3(2H)-one. These include further investigation into its use as an anti-inflammatory and antioxidant agent, as well as its potential use in the treatment of cancer, diabetes, and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects in humans.
Méthodes De Synthèse
6-(3-Methoxyphenyl)-4-methylpyridazin-3(2H)-one can be synthesized using a variety of methods, including the reaction of 3-methoxybenzoyl chloride with 4-methylpyridazine in the presence of a base. The resulting product is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
6-(3-Methoxyphenyl)-4-methylpyridazin-3(2H)-one has been extensively studied for its potential therapeutic applications, including its use as an anti-inflammatory and antioxidant agent. It has also been investigated for its potential use in the treatment of cancer, diabetes, and cardiovascular diseases.
Propriétés
IUPAC Name |
3-(3-methoxyphenyl)-5-methyl-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-6-11(13-14-12(8)15)9-4-3-5-10(7-9)16-2/h3-7H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAXYEYNWGBHCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NNC1=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-amido]benzoate](/img/structure/B7692676.png)





![3-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692724.png)
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7692733.png)



